Boc-D-Hse(Bzl)-OH

説明

“Boc-D-Hse(Bzl)-OH” appears to be a chemical compound1. However, the specific details about this compound are not readily available in the sources I found.

Synthesis Analysis

The synthesis process for “Boc-D-Hse(Bzl)-OH” is not explicitly mentioned in the sources I found234.

Molecular Structure Analysis

The molecular structure of “Boc-D-Hse(Bzl)-OH” is not clearly described in the sources I found451.

Chemical Reactions Analysis

The chemical reactions involving “Boc-D-Hse(Bzl)-OH” are not detailed in the sources I found231.

科学的研究の応用

Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Hse(Bzl)-OH is utilized in the field of Solid-Phase Peptide Synthesis (SPPS) employing tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry. This method is fundamental in producing peptides for pharmaceutical and basic research purposes. The Boc/Bzl strategy offers several advantages, such as the reliable synthesis of long and challenging polypeptides, alternative orthogonality regarding protecting groups, and the production of C-terminal thioesters for native chemical ligation applications. The use of anhydrous hydrogen fluoride (HF) in this process is crucial for removing side chain protecting groups and releasing the peptide from the resin, known as 'HF cleavage'. This protocol covers the general methodology, apparatus setup, and safe handling of HF, emphasizing the cleavage mechanism, physicochemical properties, risks of HF, and first aid measures. It also includes advice on scavenger selection, troubleshooting, and video material illustrating key procedure steps (Muttenthaler, Albericio, & Dawson, 2015).

Synthesis of Peptide Fragments

Boc-D-Hse(Bzl)-OH plays a role in the synthesis of peptide fragments such as Pro-Pro-Ile, a corticoliberin fragment. In this context, Boc-Δ3Pro-Pro-Ile-OBzl and Boc-Pro-Δ3Pro-Ile-OBzl were synthesized, with tritium-labeled Pro-Pro-Ile prepared through hydrogenation in a tritium atmosphere. The reduction process highlights the elimination of the Bzl protective group and the hydrogenation of the 3,4-dehydroproline residue, illustrating the compound's involvement in detailed peptide synthesis and labeling processes (Shevchenko, Nagaev, Andreeva, & Myasoedov, 2010).

Advanced Materials Synthesis

In materials science, Boc-D-Hse(Bzl)-OH derivatives contribute to the synthesis of complex materials such as benzocyclobutene- (BCB-) functionalized benzoxazine monomers and resins. These monomers, synthesized through reactions involving aminobenzocyclobutene or hydroxylbenzocyclobutene, possess ring-opening polymerizable functional groups of BCB and BOZ, which can be cured at appropriate temperatures to produce highly cross-linked resins. These polymers exhibit high storage moduli and thermal stability, underscoring the role of Boc-D-Hse(Bzl)-OH derivatives in developing advanced polymeric materials (Cheng, Yang, Jin, Deng, & Xiao, 2012).

Safety And Hazards

The safety and hazards associated with “Boc-D-Hse(Bzl)-OH” are not mentioned in the sources I found7.

将来の方向性

特性

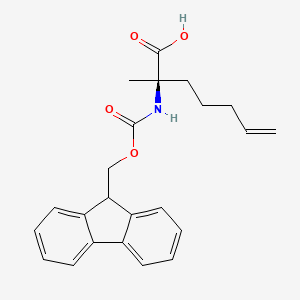

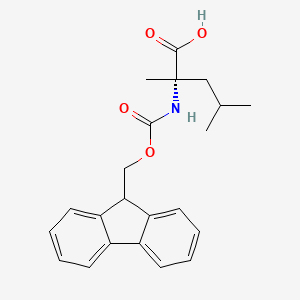

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-10-21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDXPGUBDAKLDM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCOCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660445 | |

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Hse(Bzl)-OH | |

CAS RN |

150009-60-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-D-homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150009-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

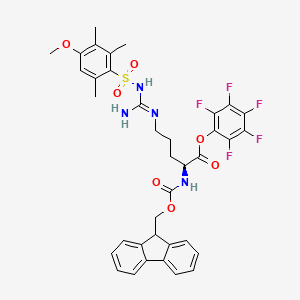

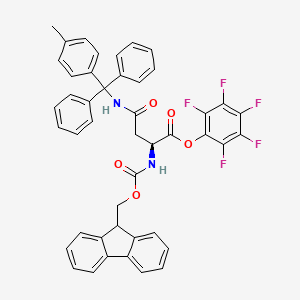

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)